5-Bromo-3-fluoro-2-iodopyridine
Overview
Description
5-Bromo-3-fluoro-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various scientific research applications.
Mechanism of Action
Target of Action
5-Bromo-3-fluoro-2-iodopyridine is a unique organic intermediate It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that halogenated pyridines can interact with their targets through halogen bonding, hydrogen bonding, and other intermolecular interactions . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Halogenated pyridines are often involved in various biochemical reactions, including substitution reactions and cyclization .
Result of Action
It’s known that halogenated pyridines can have various biological effects depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-fluoro-2-iodopyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating halogenation and cross-coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . These reactions are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of this compound on cellular processes are still under investigation. It is known to influence cell signaling pathways and gene expression. The compound can modulate the activity of certain kinases and transcription factors, leading to changes in cellular metabolism and function. For example, it may affect the phosphorylation status of proteins involved in signal transduction pathways, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s halogen atoms enable it to form strong halogen bonds with target molecules, enhancing its binding affinity and specificity. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat. In vitro studies have shown that its activity can diminish over time, necessitating careful handling and storage to maintain its efficacy. Long-term effects on cellular function are still being studied, but initial findings suggest that the compound can induce sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its overall bioavailability and efficacy in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can be influenced by factors such as its lipophilicity and molecular size, affecting its accumulation in different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the sequential halogenation of pyridine, where the pyridine ring is first iodinated, followed by bromination and fluorination. The reaction conditions for these steps often require the use of strong oxidizing agents and specific catalysts to achieve selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient halogenation.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoro-2-iodopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its transformation into other valuable compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF).
Major Products Formed: The major products formed from these reactions include various halogenated pyridines, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
5-Bromo-3-fluoro-2-iodopyridine is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Medicine: It is employed in the design and synthesis of pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
5-Bromo-3-fluoro-2-iodopyridine is similar to other halogenated pyridines, such as 2-bromopyridine, 3-fluoropyridine, and 2-iodopyridine. its unique combination of halogens makes it particularly valuable for specific applications. The presence of multiple halogens on the pyridine ring enhances its reactivity and versatility in organic synthesis.
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Properties
IUPAC Name |
5-bromo-3-fluoro-2-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKQFFYXJLITMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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